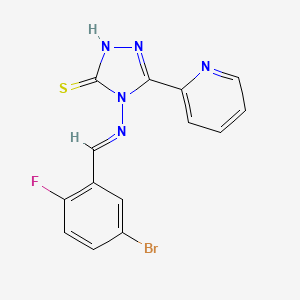

4-((5-Bromo-2-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((5-Bromo-2-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzylidene group substituted with bromine and fluorine atoms. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-2-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable pyridine derivative.

Substitution with Bromine and Fluorine: The benzylidene group can be substituted with bromine and fluorine atoms using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromo-2-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a triazole ring, which is known for its ability to interact with biological targets. The presence of both bromine and fluorine substituents enhances its lipophilicity and electronic properties, potentially influencing its biological activity.

Molecular Formula

- Chemical Formula : C₁₄H₁₃BrF₁N₄S

- Molecular Weight : Approximately 357.16 g/mol

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies and Findings

- A study demonstrated that triazole derivatives showed activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for synthesized compounds was reported between 31.25 to 62.5 μg/mL, indicating promising antibacterial potential .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 31.25 |

| Compound B | E. coli | 62.5 |

| Compound C | P. aeruginosa | 31.25 |

Antifungal Properties

The compound has also been investigated for antifungal activities. Triazole derivatives are commonly used in antifungal therapies due to their mechanism of action that inhibits ergosterol synthesis.

Research Insights

- Triazoles have shown efficacy against fungal strains such as Candida albicans, with studies indicating that modifications to the triazole ring can enhance antifungal potency .

Anti-Tubercular Activity

Recent studies have highlighted the potential of triazole derivatives as anti-tubercular agents. The compound has been tested against multi-drug resistant strains of Mycobacterium tuberculosis.

Key Findings

- In vitro assays revealed that certain triazole derivatives exhibited significant anti-tubercular activity at concentrations as low as 5.5 μg/mL against H37Rv strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of triazole derivatives. Variations in substituents on the triazole ring can lead to significant changes in biological activity.

SAR Analysis

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

- 4-((5-Bromo-2-chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

- 4-((5-Bromo-2-methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

- 4-((5-Bromo-2-nitrobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((5-Bromo-2-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern with bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Biological Activity

The compound 4-((5-Bromo-2-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 613249-86-8 |

| Molecular Formula | C17H14BrFN4OS |

| Molecular Weight | 421.3 g/mol |

| IUPAC Name | 4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thione |

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes.

- Introduction of the Benzylidene Group : A condensation reaction with 5-bromo-2-fluorobenzaldehyde is used.

- Substitution with Pyridine Group : The pyridinyl moiety is introduced through nucleophilic substitution.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating cellular processes.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study on S-substituted derivatives of 1,2,4-triazole-3-thiols indicated that compounds similar to our target exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing similar structural motifs have shown promising results against liver cancer cell lines (HepG2) with significant inhibition observed at low concentrations (12.5 µg/mL) . The structure–activity relationship (SAR) studies suggest that electron-donating groups enhance anticancer activity.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various triazole derivatives, finding that modifications on the sulfur atom did not significantly alter their effectiveness against tested pathogens .

- Anticancer Efficacy : Another research focused on N-substituted 5-aryl-1,2,4-triazole derivatives demonstrated that specific substitutions could lead to enhanced anti-proliferative effects against cancer cell lines .

- Structure–Activity Relationships (SAR) : Analysis of different substituents on triazole compounds has shown that certain configurations significantly affect biological activity, suggesting that careful design can lead to potent new drugs .

Properties

CAS No. |

497824-01-8 |

|---|---|

Molecular Formula |

C14H9BrFN5S |

Molecular Weight |

378.22 g/mol |

IUPAC Name |

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H9BrFN5S/c15-10-4-5-11(16)9(7-10)8-18-21-13(19-20-14(21)22)12-3-1-2-6-17-12/h1-8H,(H,20,22)/b18-8+ |

InChI Key |

WUSQTMLYVPKYRD-QGMBQPNBSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.